![molecular formula C22H20N4O2S B2495862 N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 888449-06-7](/img/structure/B2495862.png)
N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
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Description
Molecular Structure Analysis
The molecule has a flattened structure . The dihedral angles of the A’/B (A’ is the quinazolinone plane) and B/C types are 9.52 (4)° and 11.94 (6)°, respectively .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that compounds of similar structure often undergo various organic reactions, including nucleophilic substitutions and free radical reactions .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to have anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that the compound could potentially be used in cancer treatment. For example, a novel compound N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3 (4H)-carboxamide was synthesized and its anticancer activities were determined on human colon cancer (HT29) and prostate cancer (DU145) cell lines .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of microbial infections.
properties
IUPAC Name |
N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-2-12-26-21(28)20-19(16-10-6-7-11-17(16)24-20)25-22(26)29-14-18(27)23-13-15-8-4-3-5-9-15/h2-11,24H,1,12-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGJZODXQDSMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
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